3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
Overview
Description
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a pyrazolyl group substituted with chloro and methyl groups, as well as a phenyl ring with a chloro substituent attached to a propanone moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethyl-1H-pyrazole and 4-chlorobenzaldehyde.
Reaction Steps:
The first step involves the formation of a Schiff base by reacting 4-chlorobenzaldehyde with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of an amine catalyst.
The Schiff base is then subjected to a reductive amination process to form the final product.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the propanone group to carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions at the pyrazolyl or phenyl rings can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propanoic acid.
Reduction: 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-ol or 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-amine.
Substitution: Various substituted pyrazoles and phenyl derivatives.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Some derivatives exhibit promising pharmacological activities, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of agrochemicals and dyes due to its structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivative and application. For instance, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
3-(4-Chlorophenyl)thio-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness:
The presence of both chloro and methyl groups on the pyrazolyl ring, combined with the chloro-substituted phenyl ring, gives this compound unique chemical properties compared to its analogs. These structural features can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, pharmaceuticals, and industrial chemicals.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-9-14(16)10(2)18(17-9)8-7-13(19)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXCFLVYMCRBDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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